molecular formula C17H19N3O2 B4025608 4-[[5-(1-Methylbenzimidazol-2-yl)furan-2-yl]methyl]morpholine

4-[[5-(1-Methylbenzimidazol-2-yl)furan-2-yl]methyl]morpholine

Cat. No.: B4025608
M. Wt: 297.35 g/mol
InChI Key: XVPYJXXJYHHJNC-UHFFFAOYSA-N
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Description

4-[[5-(1-Methylbenzimidazol-2-yl)furan-2-yl]methyl]morpholine is a complex organic compound that features a benzimidazole moiety fused with a furan ring and a morpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[5-(1-Methylbenzimidazol-2-yl)furan-2-yl]methyl]morpholine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors and automated synthesis techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[[5-(1-Methylbenzimidazol-2-yl)furan-2-yl]methyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced benzimidazole or furan derivatives.

    Substitution: Formation of substituted benzimidazole or furan derivatives.

Scientific Research Applications

4-[[5-(1-Methylbenzimidazol-2-yl)furan-2-yl]methyl]morpholine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[[5-(1-Methylbenzimidazol-2-yl)furan-2-yl]methyl]morpholine involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.

    Pathways Involved: It modulates pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole share the benzimidazole core.

    Furan Derivatives: Compounds like furfural and furan-2-carboxylic acid share the furan ring.

    Morpholine Derivatives: Compounds like morpholine-4-carboxylic acid share the morpholine group.

Uniqueness

4-[[5-(1-Methylbenzimidazol-2-yl)furan-2-yl]methyl]morpholine is unique due to its combination of benzimidazole, furan, and morpholine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[[5-(1-methylbenzimidazol-2-yl)furan-2-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-19-15-5-3-2-4-14(15)18-17(19)16-7-6-13(22-16)12-20-8-10-21-11-9-20/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPYJXXJYHHJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC=C(O3)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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